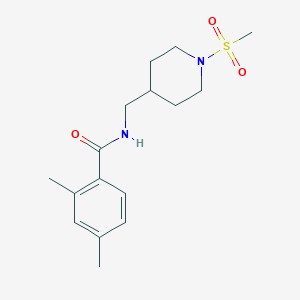

2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-12-4-5-15(13(2)10-12)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLUQAWINITYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzamide Core: The piperidine intermediate is then reacted with 2,4-dimethylbenzoyl chloride in the presence of a base to form the final benzamide compound. This step often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide may involve optimization of the synthetic route to improve efficiency and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The benzamide core and piperidine ring can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

Industry: The compound may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Variations

The compound is compared to three classes of analogs (Table 1):

Benzoyl-substituted piperidine benzamides (e.g., 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide) .

Chloro-substituted analogs (e.g., 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate) .

Pyridine/trifluoromethyl-substituted derivatives (e.g., N,N-dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]benzamide) .

*Calculated based on formula C₁₇H₂₄N₂O₃S.

Structural and Conformational Analysis

Piperidine Ring Conformation :

- In benzoyl-substituted analogs (e.g., ), the piperidine adopts a half-chair conformation, with substituents (benzamide and benzoyl) inclined at ~89.1°. This trans orientation minimizes steric clashes.

- The methylsulfonyl group in the target compound may enforce a distinct conformation due to its bulkier and more polar nature compared to benzoyl or chloro groups.

- Hydrogen Bonding: Benzoyl analogs form chains via N–H⋯O and C–H⋯O bonds , while chloro-substituted derivatives exhibit additional O–H⋯O interactions due to the hydrate .

Electronic Effects :

Biologische Aktivität

2,4-Dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 324.4 g/mol. This compound features a benzamide core with specific substituents that may influence its pharmacological properties.

Structural Characteristics

The compound's structure includes:

- Benzamide Core : Provides a stable framework for biological interaction.

- Methyl Groups : Located at the 2 and 4 positions, these groups may enhance lipophilicity and alter binding properties.

- Piperidine Ring : Substituted with a methylsulfonyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide exhibit various biological activities, including:

- Anticancer Activity : Compounds with piperidine moieties have been associated with anticancer effects, potentially through inhibition of specific kinases like CDK2, which is crucial in cell cycle regulation .

- Antibacterial Properties : The presence of the sulfonyl group may enhance antibacterial activity by interacting with bacterial enzymes .

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, possibly through modulation of cytokine production .

Anticancer Activity

A study focused on the structure-activity relationship (SAR) of piperidine derivatives demonstrated that modifications at the benzamide nitrogen significantly influenced the inhibitory effects on cancer cell lines. For instance, compounds exhibiting dimethyl substitutions showed enhanced cytotoxicity against breast cancer cells, with IC50 values comparable to established drugs like Olaparib .

Antibacterial Efficacy

Research evaluating various piperidine derivatives revealed that those with methylsulfonyl substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Preliminary results suggest moderate inhibition, indicating potential for therapeutic applications in treating conditions like Alzheimer's disease .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 2,4-Dimethyl-N-(piperidin-4-yl)methanesulfonamide | Lacks methyl groups at positions 2 and 6 | Less sterically hindered | Moderate antibacterial activity |

| N-(piperidin-4-yl)-2-methoxybenzamide | Contains a methoxy group instead of methyl groups | Different electronic properties | Potential anticancer effects |

| N-(methylsulfonyl)-N'-(pyridin-3-yl)urea | Features a urea linkage instead of an amide | Different biological profile | Significant enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.